LogP-Driven Solubility–Permeability Differentiation: 3-Pyridyl HCl vs 4-Pyridyl HCl Isomer
The hydrochloride salt of the 3-pyridyl isomer (CAS 6345-28-4) exhibits a LogP of −1.35, whereas the 4-pyridyl hydrochloride isomer (CAS 6631-25-0) has a LogP of +1.45 . This represents an absolute LogP difference of 2.8 log units, translating to a predicted aqueous solubility advantage of approximately 600-fold for the 3-pyridyl isomer (assuming ideal behavior) and a correspondingly lower passive membrane permeability [1]. Both compounds share an identical topological polar surface area (TPSA) of 62.22 Ų, making LogP the dominant differentiator for absorption and distribution behavior .
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = −1.35 (Hit2Lead, CAS 6345-28-4) |
| Comparator Or Baseline | 2-(Pyridin-4-ylamino)acetic acid hydrochloride (CAS 6631-25-0): LogP = +1.45 |
| Quantified Difference | Δ LogP = 2.80 log units; corresponds to ~600× higher predicted aqueous solubility for the 3-pyridyl isomer |
| Conditions | Computational LogP values derived from vendor databases (Hit2Lead, Molbase); no experimental logD₇.₄ measurement identified in public literature |
Why This Matters
For procurement decisions in early drug discovery, the LogP difference directly impacts solubility-limited assay compatibility and oral absorption potential—two parameters that dictate whether a compound progresses beyond screening.
- [1] Molbase. (Pyridin-4-ylamino)acetic acid hydrochloride. CAS 6631-25-0. LogP: 1.4531. https://qiye.molbase.cn View Source
